Cas no 3525-23-3 (2-(2,5-Dimethoxyphenyl)benzoic acid)

2-(2,5-ジメトキシフェニル)安息香酸は、有機合成化学において重要な中間体として利用される芳香族化合物です。その特徴的な構造は、ベンゼン環に2つのメトキシ基(2位と5位)が導入されたフェニル基が安息香酸の2位に結合しており、電子供与性のメトキシ基により分子内の電子密度が調整されています。このため、医薬品や機能性材料の合成前駆体として高い反応性を示します。特に、複雑な骨格構築や官能基変換の際に優れた選択性を発揮し、液晶材料や医薬品中間体の合成において重要な役割を果たします。高い純度と安定性を兼ね備えている点も研究用途での利点です。

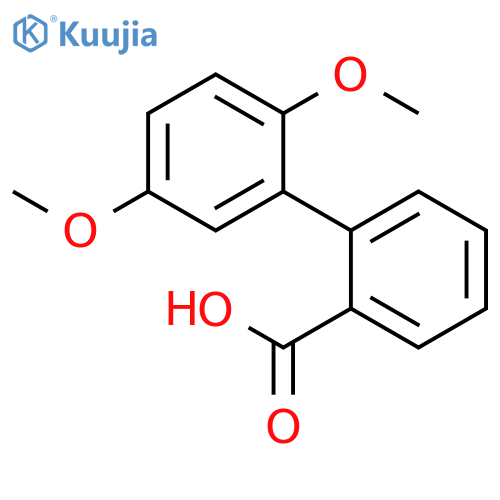

3525-23-3 structure

商品名:2-(2,5-Dimethoxyphenyl)benzoic acid

CAS番号:3525-23-3

MF:C15H14O4

メガワット:258.269264698029

MDL:MFCD11932235

CID:2823405

2-(2,5-Dimethoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-Dimethoxyphenyl)benzoic acid

-

- MDL: MFCD11932235

- インチ: 1S/C15H14O4/c1-18-10-7-8-14(19-2)13(9-10)11-5-3-4-6-12(11)15(16)17/h3-9H,1-2H3,(H,16,17)

- InChIKey: WCUXFWYJHSZYJA-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC(OC)=CC=C2OC)=CC=CC=C1C(O)=O

2-(2,5-Dimethoxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318456-5g |

2-(2,5-Dimethoxyphenyl)benzoic acid, 95%; . |

3525-23-3 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB318456-5 g |

2-(2,5-Dimethoxyphenyl)benzoic acid, 95%; . |

3525-23-3 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-(2,5-Dimethoxyphenyl)benzoic acid 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

3525-23-3 (2-(2,5-Dimethoxyphenyl)benzoic acid) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3525-23-3)2-(2,5-Dimethoxyphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0